4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole
Overview
Description
N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoselenadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzoselenadiazole core. This core is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The introduction of the nitro group and the dimethylamine group is achieved through nitration and amination reactions, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly changing the compound’s characteristics.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group and the benzoselenadiazole core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine can be compared with other similar compounds, such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: This compound shares some structural similarities but differs in its energetic properties and applications.
Nitrobenzene derivatives: These compounds have similar nitro groups but differ in their core structures and reactivity.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in various research applications.
The uniqueness of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine lies in its specific combination of functional groups and the benzoselenadiazole core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,6-dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2Se/c1-4-3-5-7(11-15-10-5)8(12(13)14)6(4)9-2/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGVXKSJBUANCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C(=C1NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566042 | |
Record name | N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149703-56-0 | |
Record name | N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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